![molecular formula C15H30SiSn B14220931 Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane CAS No. 820250-81-5](/img/structure/B14220931.png)
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane is a chemical compound that belongs to the class of organotin and organosilicon compounds It is characterized by the presence of both tin (Sn) and silicon (Si) atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane typically involves the reaction of trimethylsilylacetylene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the toxic and reactive nature of the starting materials and intermediates.
化学反応の分析
Types of Reactions
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its lower oxidation state derivatives.
Substitution: The trimethylstannyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxides, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to metal centers or other reactive sites, thereby influencing the reactivity and properties of the system. The specific molecular targets and pathways depend on the context of its application, such as catalysis, material science, or biological systems.
類似化合物との比較
Similar Compounds
Trimethyl(tributylstannyl)silane: Another organotin-organosilicon compound with similar structural features.
Trimethylsilane: A simpler organosilicon compound without the tin atom.
Tributyltin chloride: An organotin compound without the silicon atom.
Uniqueness
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane is unique due to the presence of both tin and silicon atoms within its structure, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical transformations and applications.
特性
CAS番号 |
820250-81-5 |
|---|---|
分子式 |
C15H30SiSn |
分子量 |
357.19 g/mol |
IUPAC名 |
trimethyl(4-trimethylstannylnon-4-en-1-ynyl)silane |
InChI |
InChI=1S/C12H21Si.3CH3.Sn/c1-5-6-7-8-9-10-11-12-13(2,3)4;;;;/h8H,5-7,10H2,1-4H3;3*1H3; |
InChIキー |
VSMGNTGFQXQNBP-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C(CC#C[Si](C)(C)C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


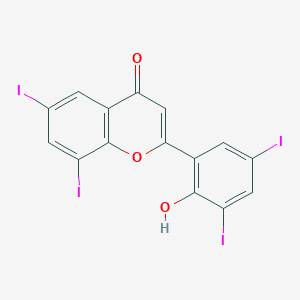
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
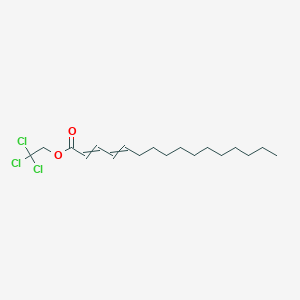

![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
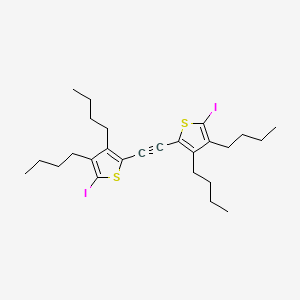
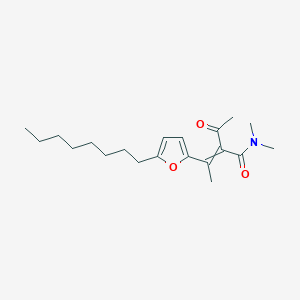
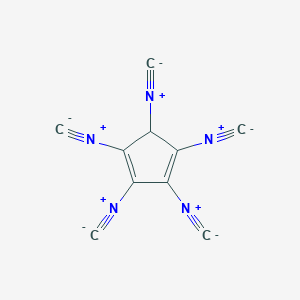
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
